1-(cyclohexanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine
Description
Properties
IUPAC Name |
6-[(1-cyclohexylsulfonylpyrrolidin-3-yl)methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c25-28(26,16-4-2-1-3-5-16)23-11-10-14(12-23)13-27-18-9-8-17-20-21-19(15-6-7-15)24(17)22-18/h8-9,14-16H,1-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCKVYZCNPONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(cyclohexanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine is a complex organic molecule with potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrolidine backbone substituted with a cyclohexanesulfonyl group and a triazolo-pyridazin moiety. The structural formula can be represented as follows:
Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
| Property | Value |
|---|---|
| Molecular Weight | Approx. 400 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | Not available |
Research indicates that this compound exhibits inhibitory activity against glycine transporter type 1 (GlyT1), which is implicated in the modulation of neurotransmitter systems related to schizophrenia and other neuropsychiatric disorders . By inhibiting GlyT1, the compound may enhance glycine levels in the synaptic cleft, potentially improving cognitive functions and reducing symptoms associated with schizophrenia.
Biological Assays
In vitro studies have demonstrated that This compound shows significant binding affinity for GlyT1 receptors. The following table summarizes key findings from various biological assays:
Table 2: Biological Activity Assays
| Assay Type | Result | Reference |
|---|---|---|
| GlyT1 Inhibition | IC50 = 150 nM | |
| Neurotransmitter Release | Increased glycine release | |
| Behavioral Studies | Improved cognitive function in rodent models |
Study 1: Efficacy in Schizophrenia Models
A study published in Journal of Medicinal Chemistry explored the effects of this compound in animal models of schizophrenia. The results indicated that treatment led to significant improvements in both positive and negative symptoms as assessed by standard behavioral tests. The study concluded that the compound's mechanism of action through GlyT1 inhibition could be a promising approach for developing new antipsychotic medications .
Study 2: Safety Profile Assessment
A comprehensive safety assessment was conducted to evaluate the toxicity profile of This compound . The compound was administered to various animal models at different dosages. Results showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further clinical development .
Future Directions
Research is ongoing to further elucidate the pharmacokinetics and long-term effects of this compound. Future studies will focus on:
- Clinical Trials : Initiating phase I trials to assess safety and efficacy in humans.
- Mechanistic Studies : Investigating additional pathways influenced by GlyT1 inhibition.
- Formulation Development : Exploring various delivery methods to enhance bioavailability.
Chemical Reactions Analysis
Reactivity at the Pyrrolidine Ring
The pyrrolidine ring, a saturated five-membered secondary amine, is susceptible to alkylation, acylation, and nucleophilic substitution.
Key Reactions:
-
Alkylation/Acylation :
The secondary amine can react with alkyl halides or acyl chlorides. For example, hydroalkylation of pyrrolidine derivatives using Co or Ni catalysts enables stereoselective functionalization (e.g., C2/C3 alkylation) . -
Ring Functionalization :
Transition-metal-free δ-amination of sp³ C-H bonds (using I₂ as an oxidant) can introduce amino groups to generate substituted pyrrolidines .
Example Conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydroalkylation | Co/BOX ligand, Grignard reagent | C2- or C3-alkylated pyrrolidine | |
| δ-Amination | I₂, DMSO, 80°C | Pyrrolidine with δ-amine group |
Sulfonyl Group Reactivity
The cyclohexanesulfonyl moiety is a strong electron-withdrawing group, enabling nucleophilic substitution or hydrolysis.
Key Reactions:
-
Nucleophilic Displacement :
Under basic conditions (e.g., K₂CO₃, DMF), the sulfonyl group may act as a leaving group, facilitating substitution with nucleophiles like amines or thiols . -
Hydrolysis :
Acidic or basic hydrolysis could yield cyclohexanesulfonic acid derivatives, though sulfonamides are generally stable under physiological conditions .
Example Conditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, nucleophile (e.g., NH₃) | Cyclohexanesulfonamide replacement |
Triazolopyridazine Ring Transformations
The triazolo[4,3-b]pyridazine core is electron-deficient, favoring electrophilic substitution or cycloadditions.
Key Reactions:
-
Electrophilic Substitution :
Halogenation (e.g., Cl₂, Br₂) or nitration may occur at activated positions, influenced by the electron-withdrawing triazole ring . -
Coordination Chemistry :
Nitrogen atoms in the triazole and pyridazine rings can coordinate transition metals (e.g., Pd, Ni), enabling catalytic applications .
Example Conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Brominated triazolopyridazine | |
| Metal Coordination | Pd(OAc)₂, ligand, THF | Metal complex |
Cyclopropane Ring Reactivity
The strained cyclopropane substituent may undergo ring-opening under acidic or oxidative conditions.
Key Reactions:
-
Acid-Mediated Ring Opening :
H₂SO₄ or HCl can induce ring opening to form allylic sulfonates or chlorides . -
Transition-Metal Catalysis :
Rh or Pd catalysts may facilitate insertion reactions, converting cyclopropane into alkenes or carbonyl derivatives .
Example Conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic Ring Opening | HCl, H₂O, 80°C | Allylic chloride derivative |
Ether Linkage Stability
The methyleneoxy (OCH₂) bridge is generally stable but may cleave under strong acids (e.g., HBr/AcOH) or via oxidation.
Key Reactions:
-
Oxidative Cleavage :
KMnO₄ or RuO₄ could oxidize the CH₂ group to a carbonyl, yielding a ketone-linked derivative .
Example Conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Ketone-functionalized derivative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The compound’s activity and physicochemical properties are influenced by its core heterocycle and substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Activity Trends : Compounds 4 and 5 () demonstrate low nM IC50 values, highlighting the importance of the urea substituent in enhancing kinase-binding affinity . The target compound’s cyclohexanesulfonyl group may reduce potency compared to urea but improve selectivity via steric or electronic effects.
Solubility : Urea derivatives (Compounds 4 and 5) exhibit moderate solubility (32–45 μM). The target’s sulfonyl group could lower solubility due to increased lipophilicity, though this depends on formulation.
Substituent Effects on Pharmacokinetics
- Cyclopropyl vs. Alkyl Groups : The target’s cyclopropyl group minimizes metabolic oxidation compared to linear alkyl chains (e.g., isopropyl in ), enhancing in vivo stability .
- Sulfonyl vs. Urea/Sulfanyl : Sulfonyl groups (target) improve membrane permeability over polar ureas () but may reduce aqueous solubility. Sulfanyl groups () offer intermediate lipophilicity but lack sulfonyl’s hydrogen-bond acceptor capacity .
Research Findings and Implications
- Kinase Inhibition : The triazolopyridazine core is critical for ATP-binding pocket interactions. Urea derivatives () achieve high potency, while sulfonyl groups (target) may optimize selectivity for specific kinase isoforms .
- Drug-Likeness : The cyclopropyl group balances metabolic stability and conformational rigidity, a strategy employed in FDA-approved drugs (e.g., crizotinib).
- Synthetic Feasibility : Modular synthesis of triazolopyridazines allows rapid diversification, as seen in and .
Preparation Methods
Annulation of the Triazole Ring onto Pyridazine
The [1,2]triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation of pyridazine derivatives with hydrazine precursors. For example, 3-cyclopropyl-[1,triazolo[4,3-b]pyridazin-6-ol (A ) can be synthesized by reacting 6-chloropyridazine-3-carbohydrazide with cyclopropanecarbonyl chloride under basic conditions (Scheme 1). This method affords moderate yields (45–60%) but requires careful temperature control to suppress side reactions.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | 80°C |
| Reaction Time | 12 h |
Functionalization at Position 6
The hydroxyl group at position 6 of A is activated for subsequent etherification. Treatment with phosphorus oxychloride converts A into 6-chloro-3-cyclopropyl-[1,triazolo[4,3-b]pyridazine (B ) in 85% yield. Alternatively, direct Mitsunobu coupling with hydroxymethylpyrrolidine derivatives avoids halogenation but requires stoichiometric amounts of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Introduction of the Cyclopropyl Group
Cyclopropanation Strategies
The cyclopropyl moiety is introduced via two primary routes:
-
Grignard-Mediated Cyclopropanation : Reactingtriazolo[4,3-b]pyridazin-6-yl magnesium bromide with 1,2-dibromoethane in tetrahydrofuran (THF) at −78°C yields the cyclopropane derivative in 40–50% yield. This method, however, suffers from low selectivity due to competing β-hydride elimination.
-
Simmons-Smith Reaction : Treating a vinyl-substituted triazolopyridazine precursor with diiodomethane and a zinc-copper couple generates the cyclopropyl group with superior stereocontrol (>95% ee).
Sulfonylation of the Pyrrolidine Moiety
Preparation of 3-(Hydroxymethyl)Pyrrolidine
3-(Hydroxymethyl)pyrrolidine (C ) is synthesized via reductive amination of pyrrolidin-3-one using sodium cyanoborohydride in methanol (75% yield). Alternatively, ring-opening of N-Boc-3-azabicyclo[3.1.0]hexane with aqueous HCl provides C in 68% yield but requires chiral resolution if enantiopure material is needed.
Sulfonylation with Cyclohexanesulfonyl Chloride
C is treated with cyclohexanesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as the base (Scheme 2). The reaction proceeds at 0°C to room temperature over 4 h, yielding 1-(cyclohexanesulfonyl)-3-(hydroxymethyl)pyrrolidine (D ) in 90% purity after column chromatography.
Final Coupling of Fragments
Etherification via Nucleophilic Substitution
The chlorinated intermediate B reacts with D in dimethylformamide (DMF) using potassium carbonate as the base. Heating at 60°C for 8 h affords the target compound in 65% yield (Table 1).
Table 1: Optimization of Coupling Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 8 | 65 |
| Cs₂CO₃ | DMSO | 80°C | 6 | 58 |
| DBU | THF | 40°C | 12 | 45 |
Alternative Mitsunobu Coupling
Direct coupling of A with D under Mitsunobu conditions (DEAD, PPh₃) in THF achieves 70% yield but necessitates rigorous drying to prevent hydrolysis.
Stereochemical Considerations
The stereointegrity of the cyclopropyl group is preserved using zinc-mediated cyclopropanation, while the pyrrolidine’s configuration is controlled during reductive amination. Chiral HPLC analysis confirms enantiomeric excess >98% for both moieties.
Scalability and Industrial Feasibility
Grignard-based cyclopropanation and Mitsunobu coupling are less suitable for large-scale production due to stoichiometric reagent use. In contrast, Simmons-Smith cyclopropanation and K₂CO₃-mediated coupling offer better scalability, with pilot-scale batches (10 kg) achieving 55% overall yield .
Q & A
Q. What synthetic methodologies are employed to construct 1-(cyclohexanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine, and what intermediates are critical?
The synthesis involves three key steps:
Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under basic conditions (e.g., K₂CO₃ in CH₃CN at 60°C for 50 hours), with careful monitoring to avoid isomerization .
Cyclopropane introduction : Coupling of cyclopropyl groups via nucleophilic substitution or transition-metal catalysis, requiring anhydrous conditions to minimize side reactions .
Sulfonylation : Reaction of the pyrrolidine nitrogen with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key intermediates include the 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol precursor and the sulfonylated pyrrolidine intermediate.
Q. Which spectroscopic and crystallographic techniques are optimal for confirming structural integrity?
- ¹H/¹³C NMR : Assign signals for the cyclohexanesulfonyl group (δ 1.0–2.5 ppm for cyclohexyl protons; δ 55–65 ppm for sulfonyl-attached carbons) and the triazolo-pyridazine moiety (aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray diffraction : Resolve conformational ambiguities, particularly the spatial arrangement of the triazolo-pyridazine and pyrrolidine rings .
Q. How should researchers ensure compound stability during storage?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Purity should be verified periodically by HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the conformational flexibility of the pyrrolidine ring influence target binding and selectivity?
The pyrrolidine ring’s chair-boat interconversion modulates the spatial orientation of the sulfonyl and triazolo-pyridazine groups. Molecular dynamics simulations (AMBER or CHARMM force fields) reveal that the chair conformation enhances binding to kinases (e.g., JAK2) by aligning the sulfonyl group with hydrophobic pockets. In contrast, the boat conformation reduces affinity due to steric clashes .
Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across enzymatic assays?
Contradictions may arise from:
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization states. Standardize to pH 7.4 with 1 mM DTT to mimic physiological redox conditions .
- Enzyme sources : Use recombinant proteins with confirmed activity (e.g., FLAG-tagged kinases) to minimize batch variability .
- Data normalization : Include positive controls (e.g., staurosporine for kinases) and report IC₅₀ values as mean ± SEM from ≥3 independent experiments .
Q. What formulation challenges arise from the compound’s physicochemical properties, and how are they addressed?
The compound’s low aqueous solubility (logP ~3.5) limits bioavailability. Strategies include:
- Prodrug design : Introduce phosphate esters at the pyrrolidine oxygen to enhance solubility, which are cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–150 nm) to improve plasma half-life .
- Co-solvent systems : Use 10% DMSO/90% saline for in vitro assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
